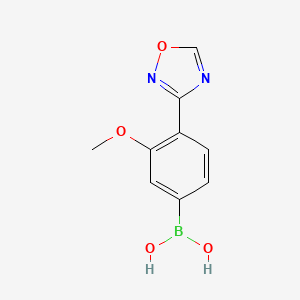

3-Methoxy-4-(1,2,4-oxadiazol-3-YL)phenylboronic acid

Description

3-Methoxy-4-(1,2,4-oxadiazol-3-yl)phenylboronic acid is a boronic acid derivative characterized by a phenyl ring substituted with a methoxy group (-OCH₃) at the 3-position and a 1,2,4-oxadiazol-3-yl heterocycle at the 4-position. Its molecular formula is C₉H₉BN₂O₄, with a molecular weight of 219.99 g/mol and a purity of ≥95% . The oxadiazole moiety is electron-withdrawing, while the methoxy group is electron-donating, creating a unique electronic profile that influences its reactivity and applications in organic synthesis, sensing, and medicinal chemistry. Boronic acids, including this compound, are pivotal in Suzuki-Miyaura cross-coupling reactions due to their stability and versatility .

Properties

Molecular Formula |

C9H9BN2O4 |

|---|---|

Molecular Weight |

219.99 g/mol |

IUPAC Name |

[3-methoxy-4-(1,2,4-oxadiazol-3-yl)phenyl]boronic acid |

InChI |

InChI=1S/C9H9BN2O4/c1-15-8-4-6(10(13)14)2-3-7(8)9-11-5-16-12-9/h2-5,13-14H,1H3 |

InChI Key |

VRFLJEAHEZQVTQ-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC(=C(C=C1)C2=NOC=N2)OC)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4-(1,2,4-oxadiazol-3-YL)phenylboronic acid typically involves the following steps:

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold.

Introduction of the Boronic Acid Group: The phenylboronic acid moiety can be introduced via a palladium-catalyzed borylation reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization and borylation steps, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-(1,2,4-oxadiazol-3-YL)phenylboronic acid can undergo various types of chemical reactions, including:

Suzuki–Miyaura Coupling: This is the most common reaction involving boronic acids, where the compound reacts with an aryl or vinyl halide in the presence of a palladium catalyst and a base to form a carbon-carbon bond.

Oxidation: The boronic acid group can be oxidized to form a phenol.

Reduction: The oxadiazole ring can undergo reduction under specific conditions to form corresponding amines.

Common Reagents and Conditions

Palladium Catalysts: Commonly used in Suzuki–Miyaura coupling reactions.

Bases: Such as potassium carbonate or cesium carbonate, used to deprotonate the boronic acid group.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products

Biaryl Compounds: Formed via Suzuki–Miyaura coupling.

Phenols: Formed via oxidation of the boronic acid group.

Amines: Formed via reduction of the oxadiazole ring.

Scientific Research Applications

3-Methoxy-4-(1,2,4-oxadiazol-3-YL)phenylboronic acid has several applications in scientific research:

Chemistry: Used as a reagent in Suzuki–Miyaura coupling reactions to synthesize complex organic molecules.

Biology: The oxadiazole ring is known for its biological activity, including anticancer properties.

Industry: Used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Mechanism of Action

The mechanism of action of 3-Methoxy-4-(1,2,4-oxadiazol-3-YL)phenylboronic acid in Suzuki–Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.

Transmetalation: The boronic acid group transfers its aryl group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination to form the biaryl product and regenerate the palladium catalyst.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key structural and physicochemical parameters of 3-methoxy-4-(1,2,4-oxadiazol-3-yl)phenylboronic acid with similar compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Purity | Key Structural Features |

|---|---|---|---|---|---|

| 3-Methoxy-4-(1,2,4-oxadiazol-3-yl)phenylboronic acid | C₉H₉BN₂O₄ | 219.99 | Not provided | ≥95% | Methoxy (C3), oxadiazole (C4) |

| 3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenylboronic acid | C₉H₈BN₃O₃ | ~216.81 | 1217501-31-9 | 97% | Methyl-substituted oxadiazole (C3) |

| 4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenylboronic acid | C₉H₈BN₃O₃ | ~216.81 | 913835-70-8 | 98% | Methyl-substituted oxadiazole (C4) |

| 4-(1,2,4-Oxadiazol-3-yl)phenylboronic acid | C₈H₆BN₃O₃ | ~202.81 | Not provided | >97% | Oxadiazole (C4), no methoxy |

| 3-Methoxy-4-(methoxycarbonyl)phenylboronic acid | C₉H₁₁BO₅ | 209.99 | 603122-41-4 | >97% | Methoxy (C3), methoxycarbonyl (C4) |

| Phenylboronic acid | C₆H₇BO₂ | 121.93 | 98-80-6 | ≥98% | Unsubstituted phenylboronic acid |

Reactivity and Electronic Effects

- Electron-Withdrawing vs. However, the methoxy group at C3 counterbalances this effect via electron donation, which may reduce reactivity relative to analogs with stronger electron-withdrawing groups (e.g., nitro or trifluoromethyl) .

- Steric Effects: Methyl-substituted oxadiazole derivatives (e.g., 3-(5-Methyl-...) and 4-(5-Methyl-...)) introduce steric hindrance, which could slow reaction kinetics in cross-coupling compared to the non-methylated analog .

Solubility and Stability

- The methoxy group in the target compound improves solubility in polar organic solvents (e.g., DMSO, methanol) compared to non-polar analogs like 4-(1,2,4-oxadiazol-3-yl)phenylboronic acid .

- Pinacol esters of related compounds (e.g., 4-(5-Methyl-...) pinacol ester) demonstrate enhanced stability for long-term storage, a feature likely applicable to the target compound .

Biological Activity

3-Methoxy-4-(1,2,4-oxadiazol-3-YL)phenylboronic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, characterization, biological activities, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula: CHB NO

- Molecular Weight: 219.99 g/mol

- CAS Number: 1030287-04-7

The presence of the boronic acid functional group allows for various interactions with biological molecules, which is crucial for its biological activity.

Synthesis and Characterization

The synthesis of 3-Methoxy-4-(1,2,4-oxadiazol-3-YL)phenylboronic acid typically involves the reaction of phenylboronic acid derivatives with oxadiazole precursors. Characterization methods include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy

- Mass Spectrometry

- Infrared (IR) Spectroscopy

These techniques confirm the structural integrity and purity of the synthesized compound.

Anti-inflammatory Properties

Compounds containing the oxadiazole moiety have been associated with anti-inflammatory effects. A study indicated that modifications to oxadiazole structures could enhance their anti-inflammatory activity while minimizing genotoxic effects . This suggests that 3-Methoxy-4-(1,2,4-oxadiazol-3-YL)phenylboronic acid may also exhibit such beneficial properties.

Case Studies

- Antimicrobial Screening : A series of oxadiazole derivatives were synthesized and screened for their antimicrobial activity. Compounds similar to 3-Methoxy-4-(1,2,4-oxadiazol-3-YL)phenylboronic acid showed promising results against various bacterial strains .

- Genotoxicity Assessment : The genotoxic potential of oxadiazole derivatives was evaluated using the Ames test. Results indicated that certain modifications reduced mutagenic activity significantly . This highlights the importance of structural optimization in enhancing therapeutic profiles while minimizing adverse effects.

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Antibacterial Activity | Anti-inflammatory Activity |

|---|---|---|---|

| 3-Methoxy-4-(1,2,4-oxadiazol-3-YL)phenylboronic acid | CHB NO | Potential (similar compounds show activity) | Potential (related compounds show activity) |

| 1,2,4-Oxadiazole Derivative A | CHNO | Significant against E. coli | Moderate |

| 1,2,4-Oxadiazole Derivative B | CHNO | Significant against P. aeruginosa | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.